Telomestatin was first isolated from the culture broth of Streptomyces anulatus, a species of soil bacteria. Its classification falls under the category of natural products, specifically as a polypeptide antibiotic due to its structural complexity and biological effects . The compound has garnered interest for its potential applications in cancer treatment, particularly due to its role in telomerase inhibition.
The total synthesis of telomestatin has been achieved through various synthetic routes. One notable method involves the coupling of cysteine-containing trisoxazole amine with serine-containing trisoxazole carboxylic acid, followed by macrocyclization to form a 24-membered diamide. This process includes the formation of the seventh oxazole ring via dehydroamide under specific conditions using Kelly's method .
Another approach utilizes dirhodium(II)-catalyzed reactions to generate multiple oxazole rings efficiently. This strategy highlights the versatility of rhodium carbene methodology in organic synthesis . The synthesis typically involves several steps, including protection and deprotection of functional groups, cyclization, and purification techniques such as chromatography to isolate the desired product.
Telomestatin's molecular formula is CHNOS, with a molecular weight of approximately 462.48 g/mol. The compound is characterized by its complex cyclic structure which consists of multiple oxazole rings arranged in a macrocyclic form. The absolute configuration has been determined to be (R)-telomestatin .
The structural representation can be summarized as follows:
Telomestatin undergoes various chemical reactions that are pivotal for its synthesis and functional characterization. Key reactions include:
Telomestatin acts primarily by inhibiting telomerase activity, which is crucial for maintaining telomere length in cancer cells. By stabilizing G-quadruplex structures at telomeres, telomestatin prevents telomerase from elongating these regions, leading to cellular senescence or apoptosis in rapidly dividing cells. This mechanism underscores its potential as an anticancer agent.
Research indicates that telomestatin binds selectively to terminal G-tetrads within G-quadruplexes, facilitating a strong interaction that disrupts normal telomerase function . The binding affinity is enhanced through coordination with monovalent cations, which further stabilizes the complex.
Telomestatin exhibits several notable physical and chemical properties:
Telomestatin's primary application lies in cancer research due to its potent telomerase inhibitory activity. It serves as a valuable tool for studying telomere biology and developing novel anticancer therapies. Additionally, it has potential applications in:
Telomestatin (C30H34N8O6S) was first isolated in 2001 from the actinomycete bacterium Streptomyces anulatus 3533-SV4 through meticulous bioactivity-guided fractionation. Initial yields were exceptionally low (approximately 1 mg from 60L culture broth), severely limiting biological evaluation [1] [7]. Structural elucidation revealed a unique hepta-heterocyclic torand architecture composed of five oxazoles, two methyloxazoles, and one thiazoline ring arranged in a conformationally constrained macrocycle. This near-planar structure spans ~10.2 Å diameter, matching G-quartet dimensions [4] [8].
Table 1: Key Structural Characteristics of Telomestatin
Characteristic | Detail |
---|---|
Molecular Formula | C₃₀H₃₄N₈O₆S |
Ring System | Pentaoxazole + two methyloxazoles + one thiazoline macrocycle |
Binding Affinity (Kd) | ~30 nM for human telomeric G-quadruplex |
Aqueous Solubility | Low (hydrophobic nature limits bioavailability) |
Stereoisomer Potency | (S)-isomer: 4x more potent telomerase inhibitor than natural (R)-isomer |
Telomestatin exerts dual anticancer mechanisms through telomere disruption and oncogene transcriptional repression:
Induces Telomere Dysfunction: Causes anaphase bridges, chromosomal fusions, and telomere dysfunction-induced foci (TIFs) marked by γ-H2AX/53BP1 colocalization with TRF1. This rapidly triggers p53/p21-mediated senescence/apoptosis in cancer cells, bypassing the lag period of conventional telomerase inhibitors [5] [6].
Oncogene Transcriptional Suppression:G-quadruplexes in promoter regions regulate oncogene expression. Telomestatin targets:
Table 2: Telomestatin-Mediated Oncogene Regulation
Oncogene | Promoter G-Quadruplex Location | Transcriptional Downregulation | Functional Consequence |
---|---|---|---|
c-MYC | NHE III1 (nt -142 to -115) | >80% | Reduced proliferation, apoptosis |
BCL2 | P1 promoter (GC-rich region) | ~70% | Enhanced chemo-sensitivity |
VEGF | -88 to -55 region | ~65% | Inhibition of tumor angiogenesis |
KRAS | Near transcription start site | ~60% | Impaired MAPK signaling |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1